

# 1H and 13C NMR spectral assignment for (5-Methylpyridin-2-yl)methanol

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## Compound of Interest

Compound Name: (5-Methylpyridin-2-yl)methanol

Cat. No.: B1313501

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An In-depth Comparison of 1H and 13C NMR Spectral Assignments for **(5-Methylpyridin-2-yl)methanol** and Related Structures

For researchers engaged in the synthesis and characterization of novel pyridine derivatives, precise nuclear magnetic resonance (NMR) spectral assignment is paramount. This guide provides a detailed analysis of the predicted 1H and 13C NMR spectra for **(5-Methylpyridin-2-yl)methanol**, offering a comparative framework against the experimentally-related compound, 2-pyridinemethanol. The inclusion of a comprehensive experimental protocol ensures that researchers can reliably reproduce and build upon the data presented herein.

## Predicted and Comparative NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts ( $\delta$ ), multiplicities, and coupling constants (J) for **(5-Methylpyridin-2-yl)methanol**. These predictions are derived from established principles of NMR spectroscopy and analysis of structurally analogous compounds. For comparative purposes, data for 2-pyridinemethanol is also presented.

Table 1: 1H NMR Spectral Data Comparison (400 MHz, CDCl<sub>3</sub>)

Proton Assignment	(5-Methylpyridin-2-yl)methanol (Predicted)	2-Pyridinemethanol (Comparative)
Chemical Shift ( $\delta$ , ppm)	Multiplicity	J (Hz)
H-3	7.55	d
H-4	7.65	d
H-6	8.40	s
-CH <sub>2</sub> OH	4.75	s
-CH <sub>3</sub>	2.35	s
-OH	~5.0 (broad)	s

Table 2: <sup>13</sup>C NMR Spectral Data Comparison (100 MHz, CDCl<sub>3</sub>)

Carbon Assignment	(5-Methylpyridin-2-yl)methanol (Predicted)	2-Pyridinemethanol (Comparative)
Chemical Shift ( $\delta$ , ppm)	Chemical Shift ( $\delta$ , ppm)	
C-2	160.5	161.0
C-3	120.0	121.0
C-4	137.0	136.5
C-5	132.0	122.0
C-6	148.0	149.0
-CH <sub>2</sub> OH	64.0	64.5
-CH <sub>3</sub>	18.0	-

## Experimental Protocol for NMR Spectroscopy

This section details a standardized procedure for the preparation and analysis of pyridine-based methanolic compounds for NMR spectroscopy.

## I. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 15-25 mg of the high-purity analyte directly into a clean, dry vial.
- **Solvent Selection and Addition:** Add approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial.  $\text{CDCl}_3$  is a common choice for its ability to dissolve a wide range of organic compounds.
- **Dissolution:** Gently agitate the vial to ensure the complete dissolution of the sample. Sonication may be utilized to expedite this process if necessary.
- **Transfer:** Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube and ensure it is clearly labeled with the sample's identification.

## II. NMR Instrument Setup and Acquisition

- **Instrument:** Employ a 400 MHz (or higher field) NMR spectrometer for data acquisition.
- **Tuning and Locking:** Tune the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  nuclei. Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$  solvent.
- **Shimming:** Perform shimming of the magnetic field to optimize its homogeneity, which is critical for obtaining sharp and symmetrical peaks.

### $^1\text{H}$ NMR Acquisition Parameters:

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').
- **Spectral Width:** Approximately 16 ppm, centered around 8 ppm.
- **Acquisition Time:** 2-4 seconds.
- **Relaxation Delay:** 1-2 seconds.
- **Number of Scans:** 16-64, contingent on the sample concentration.

- Temperature: 298 K.

#### <sup>13</sup>C NMR Acquisition Parameters:

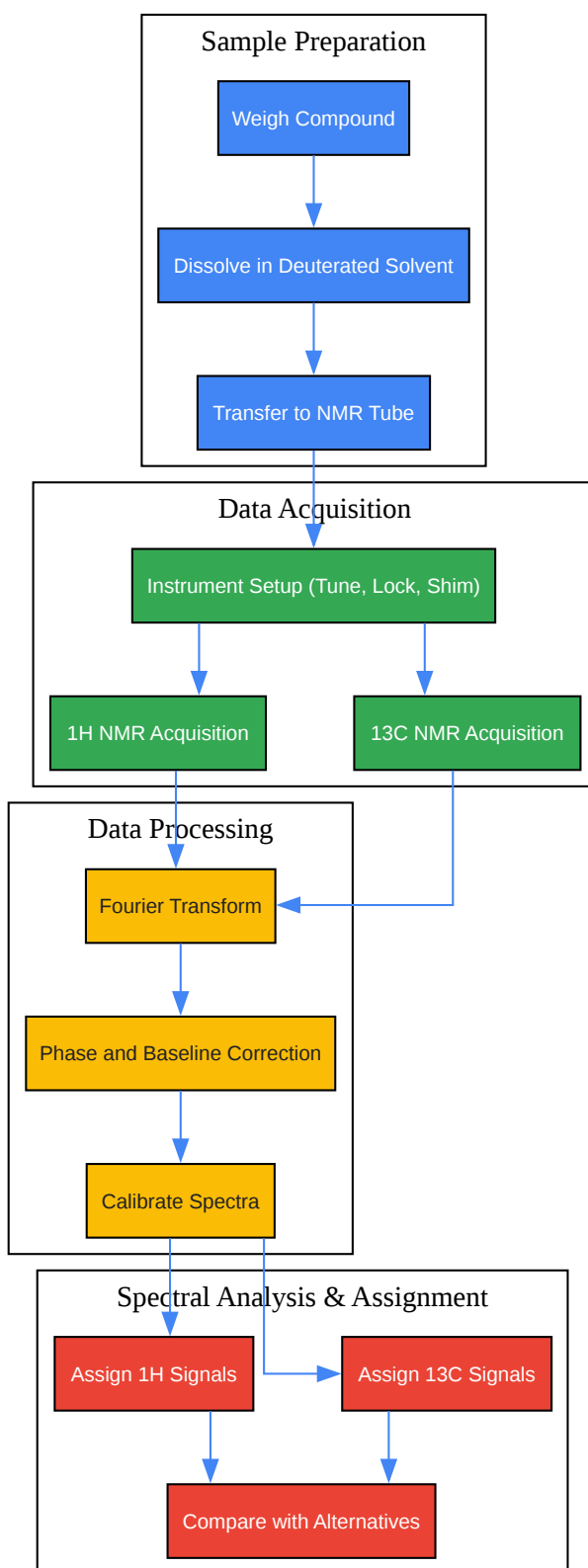
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, to compensate for the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.
- Temperature: 298 K.

#### III. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
- Phase and Baseline Correction: Phase correct the resultant spectra and perform a baseline correction to ensure a flat baseline.
- Calibration: Calibrate the chemical shift scale using the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  = 7.26 ppm for <sup>1</sup>H and  $\delta$  = 77.16 ppm for <sup>13</sup>C).
- Integration and Peak Picking: Integrate the signals in the <sup>1</sup>H spectrum and perform peak picking for both <sup>1</sup>H and <sup>13</sup>C spectra.

## Workflow for NMR Spectral Analysis

The logical steps involved in the NMR spectral analysis of a compound such as **(5-Methylpyridin-2-yl)methanol** are illustrated in the following diagram.



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